molecular formula C23H21N3O2 B11130728 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide

2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11130728
M. Wt: 371.4 g/mol
InChI Key: BZLJONHOTPGSTR-UHFFFAOYSA-N
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Description

2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Benzylation: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The benzylated benzimidazole is reacted with 3-methoxyphenylacetic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Benzimidazole amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. For example, they may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide: Similar structure but lacks the methoxy group on the phenyl ring.

    2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group at a different position on the phenyl ring.

Uniqueness

The presence of the methoxy group at the 3-position of the phenyl ring in 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide may confer unique biological activities or chemical reactivity compared to its analogs. This structural variation can influence the compound’s binding affinity to biological targets, its solubility, and its overall pharmacokinetic properties.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H21N3O2/c1-28-19-11-7-10-18(15-19)24-23(27)16-26-21-13-6-5-12-20(21)25-22(26)14-17-8-3-2-4-9-17/h2-13,15H,14,16H2,1H3,(H,24,27)

InChI Key

BZLJONHOTPGSTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Origin of Product

United States

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